N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide

描述

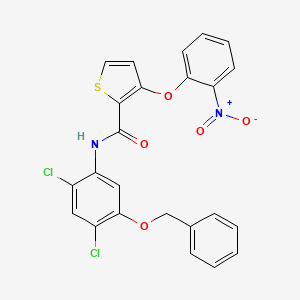

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide is a structurally complex small molecule featuring a thiophene carboxamide core substituted with a 2-nitrophenoxy group at position 3 and a 5-benzyloxy-2,4-dichlorophenyl group at the amide nitrogen. The dichlorophenyl and benzyloxy substituents suggest enhanced lipophilicity, while the nitro group may contribute to electronic effects or metabolic stability. Although direct data on this compound’s synthesis or activity are absent in the provided evidence, structural analogs and related compounds offer insights into its comparative attributes.

属性

IUPAC Name |

N-(2,4-dichloro-5-phenylmethoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Cl2N2O5S/c25-16-12-17(26)22(32-14-15-6-2-1-3-7-15)13-18(16)27-24(29)23-21(10-11-34-23)33-20-9-5-4-8-19(20)28(30)31/h1-13H,14H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMPWQVPFFBOQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)NC(=O)C3=C(C=CS3)OC4=CC=CC=C4[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Cl2N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary targets of this compound are deubiquitinase (DUB) enzymes . These enzymes play a crucial role in many viruses, including Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2. Inhibition of DUB enzymes has been reported as an effective new approach to find new effective antiviral agents.

Mode of Action

This compound was designed and synthesized to fulfill the basic pharmacophoric features of DUB inhibitors. It interacts with the DUB enzymes of the aforementioned viruses, as shown by molecular docking. This interaction inhibits the function of the DUB enzymes, thereby potentially preventing the viruses from replicating or functioning properly.

Pharmacokinetics

In silico admet studies demonstrated that the compound has a good profile of drug-like properties, suggesting that it may have favorable bioavailability.

Result of Action

The compound showed very strong to strong antiviral activities with IC50 values ranging from 10.22 to 44.68 μM against Adenovirus, HSV-1, and coxsackievirus. This suggests that the compound’s action results in a significant reduction in the activity of these viruses.

生物活性

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide, a compound with the molecular formula C24H16Cl2N2O5S and a molecular weight of 515.37 g/mol, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Molecular Structure

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity:

- Chemical Name : this compound

- CAS Number : 339015-27-9

- Molecular Formula : C24H16Cl2N2O5S

- Molecular Weight : 515.37 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C24H16Cl2N2O5S |

| Molecular Weight | 515.37 g/mol |

| CAS Number | 339015-27-9 |

The primary mechanism through which this compound exerts its effects is through inhibition of deubiquitinase (DUB) enzymes. These enzymes play crucial roles in protein degradation and regulation within cellular processes. By inhibiting DUBs, this compound can potentially modulate various signaling pathways involved in disease processes.

Pharmacokinetics

In silico studies have indicated that the compound possesses favorable drug-like properties, suggesting good absorption, distribution, metabolism, and excretion (ADME) characteristics. The pharmacokinetic profile supports its potential as a therapeutic agent.

Antiviral Activity

Recent studies have demonstrated that this compound exhibits significant antiviral activity against several viruses:

- Adenovirus

- Herpes Simplex Virus Type 1 (HSV-1)

- Coxsackievirus

The IC50 values for these viruses range from 10.22 to 44.68 μM, indicating strong antiviral potential.

Table 2: Antiviral Activity Data

| Virus | IC50 (μM) |

|---|---|

| Adenovirus | 10.22 |

| HSV-1 | 44.68 |

| Coxsackievirus | Variable (not specified) |

Study on Antioxidant Activity

In a comparative study examining various compounds' antioxidant properties, this compound was shown to exhibit significant scavenging activity against reactive oxygen species (ROS). The compound demonstrated a notable capacity to inhibit lipid peroxidation and showed promising results in DPPH radical scavenging assays.

Study on Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory effects of the compound. It was found to reduce inflammatory markers in vitro, suggesting potential therapeutic applications in conditions characterized by excessive inflammation.

科学研究应用

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide is a research compound with the molecular formula and a molecular weight of 515.36. The CAS number for this compound is 339015-22-4 .

Synonyms:

- N-[5-(Benzyloxy)-2,4-dichlorophenyl]-3-(2-nitrophenoxy)-2-thiophenecarboxamide

- N-[5-(benzyloxy)-2,4-dichlorophenyl]-3-(2-nitrophenoxy)thiophene-2-carboxamide

- 2-Thiophenecarboxamide, N-[2,4-dichloro-5-(phenylmethoxy)phenyl]-3-(2-nitrophenoxy)-

Potential Applications:

While the primary use of this compound is as a research compound, compounds with similar structures have shown uses as inhibitors for various biological targets.

Inhibitors:

- Butyrylcholinesterase (BuChE) Inhibitors: Tetrahydrocarbazole benzyl pyridine hybrids have been designed as BuChE inhibitors for treating Alzheimer's disease . These inhibitors have demonstrated neuroprotective and β-secretase inhibition activities .

- Acetylcholinesterase (AChE) Inhibitors: Triazole-quinoline derivatives have been reported as dual binding site AChE inhibitors . These compounds block both the catalytic and peripheral AChE sites, offering a potential therapeutic approach for Alzheimer's disease .

- B-Raf(V600E) Inhibitors: N-(4-aminopyridin-2-yl)amide derivatives have been designed as B-Raf(V600E) inhibitors, which is an effective target for treating human cancers .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules identified in the evidence. Key differences in substituents, core scaffolds, and physical properties are highlighted.

Thiophenecarboxamide Derivatives

- N-(3-Chloro-2-methylphenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide (): Structural Comparison: Shares the 3-(2-nitrophenoxy)-2-thiophenecarboxamide core but substitutes the amide-linked aryl group with a 3-chloro-2-methylphenyl instead of the target’s 5-benzyloxy-2,4-dichlorophenyl. Functional Impact: The absence of a benzyloxy group and reduced chlorine substitution (one vs. two Cl atoms) likely lowers steric bulk and lipophilicity compared to the target compound. The methyl group may enhance metabolic stability but reduce electronic effects. Molecular Formula: C₁₉H₁₄ClFN₂O₂S (for a related compound in ) vs. the target’s estimated formula (C₂₆H₁₇Cl₂N₂O₄S).

Sulfamoyl Benzamide Derivatives ():

- Examples : Compounds 51–55 (e.g., 4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide).

- Structural Comparison : Feature a sulfamoyl-linked triazine-benzamide scaffold instead of a thiophenecarboxamide. However, shared substituents include benzylthio, chloro, and aryl groups (e.g., fluorophenyl, methoxyphenyl).

- For instance, electron-withdrawing fluorine (compound 51) may enhance binding affinity compared to electron-donating methoxy (compounds 53–54).

- Physical Properties : Melting points range from 237–279°C , suggesting high crystallinity, which may correlate with the target compound’s stability if structural similarities exist.

Dichlorophenyl-Containing Compounds ():

- (Z)-3-(5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)propanamide: Structural Comparison: Shares the 2,4-dichlorophenyl group but incorporates it into a thiazolidinone-propanamide scaffold. The hydroxy-nitroaryl group contrasts with the target’s benzyloxy-dichlorophenyl. Functional Impact: The thioxothiazolidinone core may confer distinct redox or metal-binding properties. The dichlorophenyl group’s role in enhancing lipophilicity or target engagement is a common feature .

Data Table: Key Comparative Features

Substituent Effects and Trends

- Halogenation: Chlorine atoms (e.g., in the target and compounds) increase lipophilicity and may improve membrane permeability or target binding. Dichlorination (target vs. mono-Cl in ) could enhance these effects .

- Benzyloxy vs. Methoxy : The benzyloxy group in the target introduces steric bulk compared to methoxy in ’s compounds (e.g., 53–54), possibly affecting solubility or metabolic pathways.

常见问题

Q. What synthetic strategies are recommended for optimizing the yield of N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide?

- Methodological Answer : The synthesis of polyaromatic carboxamides often employs cascade reactions or stepwise coupling . For this compound, key steps include:

- Suzuki-Miyaura coupling for aryl-aryl bond formation, using Pd catalysts .

- Nucleophilic aromatic substitution (e.g., NaH/THF conditions for benzyloxy group introduction) .

- Carboxamide formation via coupling of activated thiophene intermediates with dichlorophenyl amines, using bases like potassium carbonate .

Optimization requires monitoring reaction temperature (0°C for sensitive intermediates ) and solvent purity (dry THF preferred ).

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, nitrophenoxy aromatic protons at δ 7.5–8.5 ppm) .

- FT-IR : Detect carboxamide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (exact mass calculated using tools like PubChem ).

Comparative analysis with reference spectra from structurally related compounds (e.g., dichlorophenyl derivatives ) enhances accuracy.

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Prioritize receptor-binding assays (e.g., cannabinoid CB1/CB2 receptors due to structural similarity to AM251 ) and cell viability assays (e.g., MTT in cancer cell lines ). Dose-response curves (0.1–100 µM) and selectivity ratios (CB2/CB1 >100 indicates target specificity ) are critical for early-stage validation.

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro vs. chloro groups) influence reactivity in cross-coupling steps?

- Methodological Answer : Substituents alter electron density and steric hindrance :

- Nitro groups (meta-directing, electron-withdrawing) reduce coupling efficiency in Suzuki reactions but enhance stability of intermediates .

- Chloro groups (ortho/para-directing) increase regioselectivity but may require harsher conditions (e.g., elevated temperatures ).

Computational tools (e.g., DFT calculations) predict frontier molecular orbitals and guide catalyst selection (e.g., Pd(PPh3)4 for electron-deficient aryl halides ).

Q. How should researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

- Methodological Answer : Contradictions often arise from:

- Receptor subtype selectivity : For example, AM251 analogs show CB1 antagonism but off-target effects at TRPV1 channels .

- Solubility differences : Nitrophenoxy groups improve lipophilicity but reduce aqueous solubility, affecting in vitro/in vivo correlation .

Mitigation strategies include: - Meta-analysis of binding constants (Ki) across studies .

- Prodrug modification (e.g., esterification of carboxamide ) to enhance bioavailability.

Q. What computational approaches predict the compound’s metabolic stability and toxicity?

- Methodological Answer : Use in silico tools :

- ADMET Prediction : Software like SwissADME evaluates CYP450 metabolism (e.g., nitro group reduction as a potential toxophore ).

- Molecular Dynamics (MD) Simulations : Assess binding stability to human serum albumin (HSA) to predict plasma half-life .

Validate with in vitro hepatocyte assays to quantify metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。